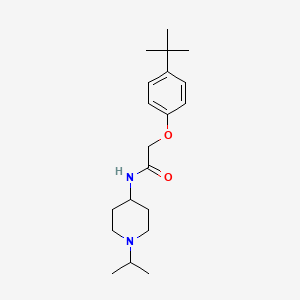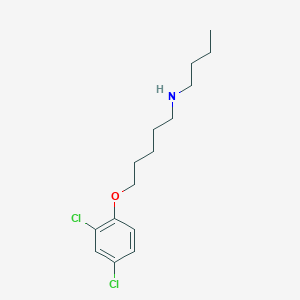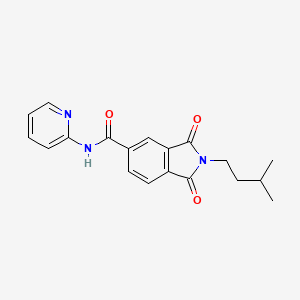
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide
描述
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.
作用机制
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key mediator of BCR signaling, which is essential for B-cell survival and proliferation. By inhibiting BTK, 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide blocks downstream signaling pathways and leads to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been shown to have selective activity against BTK, with minimal effects on other kinases. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been well-tolerated and has not shown significant toxicity or adverse effects. 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of central nervous system (CNS) malignancies.
实验室实验的优点和局限性
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has several advantages for laboratory experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models, which allows for the design of targeted experiments. 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has also been shown to be well-tolerated and has minimal off-target effects. However, 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has some limitations, including its limited solubility in water and its potential for drug-drug interactions.
未来方向
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the investigation of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the potential use of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide in CNS malignancies warrants further investigation. Finally, the optimization of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide's pharmacokinetic properties may improve its efficacy and tolerability in clinical settings.
合成方法
The synthesis of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide involves a multi-step process that begins with the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetamide. This intermediate is then reacted with 1-isopropyl-4-piperidinylamine to yield 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide.
科学研究应用
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has antitumor activity in models of B-cell lymphoma and chronic lymphocytic leukemia.
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-15(2)22-12-10-17(11-13-22)21-19(23)14-24-18-8-6-16(7-9-18)20(3,4)5/h6-9,15,17H,10-14H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYHYWKQLIMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139461 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959240-79-0 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![isopropyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5135446.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5135450.png)
![6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5135463.png)
![5-bromo-2-chloro-N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5135464.png)
![2-amino-7-methyl-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5135467.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5135469.png)

![{3-(2,4-difluorobenzyl)-1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5135484.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methylpiperidine](/img/structure/B5135492.png)
![4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoic acid](/img/structure/B5135499.png)
![ethyl 4-[5-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5135502.png)